molecular formula C18H11N3O3S B11185008 2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11185008
M. Wt: 349.4 g/mol
InChI Key: OLRYYCSNJGWOSC-UHFFFAOYSA-N
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Description

2-thiophen-2-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique triazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a triazine compound under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatetracyclic derivatives, such as:

Uniqueness

What sets 2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione apart is its unique thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of electronic materials and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H11N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C18H11N3O3S/c22-15-9-5-2-1-4-8(9)14-12(15)11(10-6-3-7-25-10)13-16(19-14)20-18(24)21-17(13)23/h1-7,11H,(H3,19,20,21,23,24)

InChI Key

OLRYYCSNJGWOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=CS5

Origin of Product

United States

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